molecular formula NaCl<br>ClNa B127340 Sodium chloride CAS No. 7647-14-5

Sodium chloride

Cat. No. B127340
CAS RN: 7647-14-5
M. Wt: 58.44 g/mol
InChI Key: FAPWRFPIFSIZLT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04259297

Procedure details

Similarly, it is believed that sodium bisulfite reacts with sodium dichromate, water, and hydrochloric acid to form chromium hydroxide, sodium sulfate, and sodium chloride according to equation (4):
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1](=[O:4])([OH:3])[O-:2].[Na+:5].[Cr:6](O[Cr]([O-])(=O)=O)([O-])(=O)=[O:7].[Na+].[Na+].[ClH:17]>O>[OH-:2].[Cr+3:6].[OH-:7].[OH-:2].[S:1]([O-:7])([O-:3])(=[O:2])=[O:4].[Na+:5].[Na+:5].[Cl-:17].[Na+:5] |f:0.1,2.3.4,7.8.9.10,11.12.13,14.15|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[OH-].[Cr+3].[OH-].[OH-]
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Type
product
Smiles
[Cl-].[Na+]
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04259297

Procedure details

Similarly, it is believed that sodium bisulfite reacts with sodium dichromate, water, and hydrochloric acid to form chromium hydroxide, sodium sulfate, and sodium chloride according to equation (4):
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1](=[O:4])([OH:3])[O-:2].[Na+:5].[Cr:6](O[Cr]([O-])(=O)=O)([O-])(=O)=[O:7].[Na+].[Na+].[ClH:17]>O>[OH-:2].[Cr+3:6].[OH-:7].[OH-:2].[S:1]([O-:7])([O-:3])(=[O:2])=[O:4].[Na+:5].[Na+:5].[Cl-:17].[Na+:5] |f:0.1,2.3.4,7.8.9.10,11.12.13,14.15|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[OH-].[Cr+3].[OH-].[OH-]
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Type
product
Smiles
[Cl-].[Na+]
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04259297

Procedure details

Similarly, it is believed that sodium bisulfite reacts with sodium dichromate, water, and hydrochloric acid to form chromium hydroxide, sodium sulfate, and sodium chloride according to equation (4):
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1](=[O:4])([OH:3])[O-:2].[Na+:5].[Cr:6](O[Cr]([O-])(=O)=O)([O-])(=O)=[O:7].[Na+].[Na+].[ClH:17]>O>[OH-:2].[Cr+3:6].[OH-:7].[OH-:2].[S:1]([O-:7])([O-:3])(=[O:2])=[O:4].[Na+:5].[Na+:5].[Cl-:17].[Na+:5] |f:0.1,2.3.4,7.8.9.10,11.12.13,14.15|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[OH-].[Cr+3].[OH-].[OH-]
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Type
product
Smiles
[Cl-].[Na+]
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04259297

Procedure details

Similarly, it is believed that sodium bisulfite reacts with sodium dichromate, water, and hydrochloric acid to form chromium hydroxide, sodium sulfate, and sodium chloride according to equation (4):
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1](=[O:4])([OH:3])[O-:2].[Na+:5].[Cr:6](O[Cr]([O-])(=O)=O)([O-])(=O)=[O:7].[Na+].[Na+].[ClH:17]>O>[OH-:2].[Cr+3:6].[OH-:7].[OH-:2].[S:1]([O-:7])([O-:3])(=[O:2])=[O:4].[Na+:5].[Na+:5].[Cl-:17].[Na+:5] |f:0.1,2.3.4,7.8.9.10,11.12.13,14.15|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[OH-].[Cr+3].[OH-].[OH-]
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Type
product
Smiles
[Cl-].[Na+]
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.